8-(Cyclopropylmethyl)-6-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Cyclopropylmethyl)-6-azaspiro[3.4]octane is a nitrogen-containing heterocyclic compound. The unique structure of this compound, which includes a spirocyclic framework, makes it an interesting subject for research in various fields such as medicinal chemistry and organic synthesis. The spirocyclic structure imparts rigidity and three-dimensionality to the molecule, which can influence its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyclopropylmethyl)-6-azaspiro[3.4]octane typically involves the formation of the spirocyclic ring system followed by the introduction of the cyclopropylmethyl group. One common method involves the cyclization of a suitable precursor under basic conditions to form the spirocyclic core. The cyclopropylmethyl group can then be introduced via nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
8-(Cyclopropylmethyl)-6-azaspiro[3.4]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(Cyclopropylmethyl)-6-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8-(Cyclopropylmethyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with a different ring structure.
Spirocyclic oxindoles: Compounds with a spirocyclic framework similar to 8-(Cyclopropylmethyl)-6-azaspiro[3.4]octane but with different functional groups.
Uniqueness
8-(Cyclopropylmethyl)-6-azaspiro[34]octane is unique due to its specific spirocyclic structure and the presence of the cyclopropylmethyl group
Properties
Molecular Formula |
C11H19N |
---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
8-(cyclopropylmethyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C11H19N/c1-4-11(5-1)8-12-7-10(11)6-9-2-3-9/h9-10,12H,1-8H2 |
InChI Key |
VTALKGYVBWAUHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2CC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.